molecular formula C16H18N4O4 B15301813 benzyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate

benzyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B15301813
M. Wt: 330.34 g/mol
InChI Key: ZVARZJBRSJKONM-UHFFFAOYSA-N
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Description

Benzyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzyl group and a nitro-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the benzyl group and the nitro-pyrazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups to the benzyl ring.

Scientific Research Applications

Benzyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of benzyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitro-pyrazole moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability, while the benzyl group can enhance binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Uniqueness

Benzyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

benzyl 4-(4-nitropyrazol-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H18N4O4/c21-16(24-12-13-4-2-1-3-5-13)18-8-6-14(7-9-18)19-11-15(10-17-19)20(22)23/h1-5,10-11,14H,6-9,12H2

InChI Key

ZVARZJBRSJKONM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C=C(C=N2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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